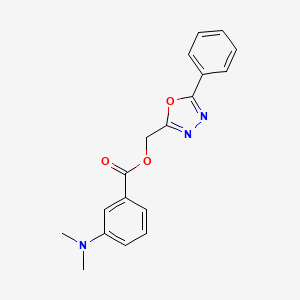

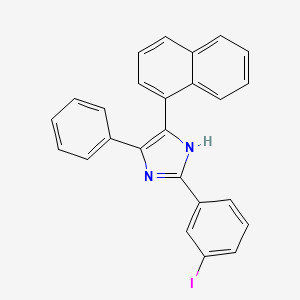

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds related to (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate involves complex chemical processes. For example, Wu et al. (2000) detailed the synthesis of related 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles from cyanohydrin benzoates and acetates through treatment with hydroxylamine in methanol, demonstrating the intricate steps involved in creating oxadiazole derivatives (Wu et al., 2000).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, closely related to our compound of interest, has been a subject of study, indicating the importance of structural characterization in understanding chemical behavior. For instance, Zeng et al. (2007) analyzed the crystal structure of a related compound, providing insights into the molecular conformation and intermolecular interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Research on the chemical reactions and properties of oxadiazole derivatives has led to findings on their stability and reactivity. Bohle and Perepichka (2009) described the synthesis and reactivity of a novel oxadiazole derivative, shedding light on the acid/base stability of such compounds (Bohle & Perepichka, 2009).

Physical Properties Analysis

The study of physical properties, including mesomorphic behavior and photoluminescent properties, has been conducted for oxadiazole derivatives. Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives, highlighting their wide mesomorphic temperature range and photoluminescence, which are critical for applications in materials science (Han et al., 2010).

Chemical Properties Analysis

Investigations into the chemical properties of oxadiazole derivatives have included studies on their antibacterial and antifungal activities. Nimbalkar et al. (2016) synthesized a novel series of oxadiazole-thione Mannich bases, demonstrating significant antifungal activity against several human pathogenic fungal strains (Nimbalkar et al., 2016).

作用機序

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play a crucial role in various biological processes, including cellular respiration and detoxification.

Mode of Action

It’s known that the compound acts as a ligand, coordinating through the nitrogen atom . This interaction can lead to changes in the target protein’s structure and function, potentially altering cellular processes.

Biochemical Pathways

Given its potential interaction with oxidoreductase proteins , it may influence pathways involving oxidation-reduction reactions. These reactions are fundamental to numerous biological processes, including energy production and cellular defense mechanisms.

Result of Action

Similar compounds have shown antiviral and antimicrobial activities , suggesting that this compound may also have potential therapeutic applications.

生化学分析

Biochemical Properties

It has been found that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones, a related class of compounds, are potent inhibitors of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, which plays an essential role in both development and adult mammalian biology .

Cellular Effects

Some oxadiazole derivatives have shown significant anti-inflammatory activity . They have been found to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats and inhibit the production of TNF-α and IL-1β in serum .

Molecular Mechanism

It is known that 5-phenyl-1,3,4-oxadiazol-2(3H)-ones can inhibit Notum carboxylesterase activity by removing an essential palmitoleoyl moiety from Wnt proteins, thereby rendering them inactive .

Temporal Effects in Laboratory Settings

It is known that the effects of some oxadiazole derivatives can change over time .

Dosage Effects in Animal Models

Some oxadiazole derivatives have shown significant anti-inflammatory activity at certain dosages .

Metabolic Pathways

It is known that some oxadiazole derivatives can be metabolized in the body .

Transport and Distribution

It is known that some oxadiazole derivatives can be transported and distributed within cells .

Subcellular Localization

It is known that some oxadiazole derivatives can localize to specific compartments or organelles within cells .

特性

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 3-(dimethylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21(2)15-10-6-9-14(11-15)18(22)23-12-16-19-20-17(24-16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGZKQQNDDGTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)OCC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4990526.png)

![2-{[3-(2,3-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4990531.png)

![4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4990537.png)

![4-{[3-(ethoxycarbonyl)-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4990574.png)

![N-[(isobutylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4990588.png)

![1-bromo-3-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4990602.png)

![3-phenyl-5-(2-thienylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4990604.png)

![3,5-dimethyl-1-[(4-nitrophenyl)sulfonyl]-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B4990613.png)

![7-chloro-3,5-dimethyl-N-[2-methyl-2-(4-morpholinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4990626.png)

![4-(2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4990627.png)